molecular formula C4H10N4S2 B14647138 N~1~-Ethylhydrazine-1,2-dicarbothioamide CAS No. 52804-61-2

N~1~-Ethylhydrazine-1,2-dicarbothioamide

Katalognummer: B14647138
CAS-Nummer: 52804-61-2
Molekulargewicht: 178.3 g/mol
InChI-Schlüssel: XEFLKTWDOPRJLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-Ethylhydrazine-1,2-dicarbothioamide is a chemical compound known for its unique structure and properties It belongs to the class of hydrazine derivatives and is characterized by the presence of ethyl and thioamide groups

Vorbereitungsmethoden

The synthesis of N1-Ethylhydrazine-1,2-dicarbothioamide typically involves the reaction of ethylhydrazine with carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioamide group. The reaction mixture is then subjected to reflux, followed by purification steps to isolate the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

N~1~-Ethylhydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the thioamide group to an amine group. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N~1~-Ethylhydrazine-1,2-dicarbothioamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N1-Ethylhydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

N~1~-Ethylhydrazine-1,2-dicarbothioamide can be compared with other hydrazine derivatives, such as:

    N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide: This compound has similar structural features but with chlorophenyl groups instead of ethyl groups.

    1,3,4-Thiadiazole derivatives: These compounds share the thioamide group and have been studied for their antimicrobial properties.

The uniqueness of N1-Ethylhydrazine-1,2-dicarbothioamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

52804-61-2

Molekularformel

C4H10N4S2

Molekulargewicht

178.3 g/mol

IUPAC-Name

1-(carbamothioylamino)-3-ethylthiourea

InChI

InChI=1S/C4H10N4S2/c1-2-6-4(10)8-7-3(5)9/h2H2,1H3,(H3,5,7,9)(H2,6,8,10)

InChI-Schlüssel

XEFLKTWDOPRJLJ-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=S)NNC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.